7-Bromo-5-methylindolin-2-one
Description
Significance of Indolin-2-one (Oxindole) Scaffolds in Contemporary Organic Chemistry and Chemical Biology
The indolin-2-one scaffold is a privileged structure in drug discovery and a versatile building block in organic synthesis. researchgate.netnih.gov Its rigid, bicyclic framework provides a unique three-dimensional geometry that is conducive to specific interactions with biological targets. mdpi.com This has led to the identification of indolin-2-one derivatives as potent inhibitors of various enzymes, including protein kinases, which are crucial regulators of cell signaling pathways. researchgate.net The development of kinase inhibitors like Sunitinib and Nintedanib, both of which feature the indolin-2-one core, for the treatment of cancer and idiopathic pulmonary fibrosis, respectively, underscores the therapeutic importance of this chemical class. researchgate.net
Beyond medicinal chemistry, the oxindole (B195798) skeleton is a valuable synthon for the construction of more complex heterocyclic systems and natural products. rsc.org The reactivity of the C3 position of the oxindole ring allows for a variety of chemical transformations, enabling the synthesis of a diverse array of spirocyclic and fused-ring compounds. mdpi.comrsc.org These synthetic endeavors are often aimed at creating novel molecular architectures with unique biological or material properties. rsc.org The inherent versatility of the indolin-2-one scaffold continues to inspire the development of new synthetic methodologies and the exploration of its potential in various scientific disciplines. researchgate.net
Overview of Halogenated and Methylated Indolin-2-one Derivatives in Chemical Research
The introduction of halogen atoms and methyl groups onto the indolin-2-one scaffold significantly influences the physicochemical and biological properties of the resulting derivatives. Halogenation, in particular, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netmdpi.com For instance, the position and nature of the halogen can impact the cytotoxicity of indolin-2-one derivatives. aip.org Studies have shown that bromination at specific positions can enhance anticancer activity compared to fluorination. aip.org Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a crucial role in directing crystal packing and molecular recognition. mdpi.com
Methylation, the addition of a methyl group, can also have profound effects. It can alter the steric and electronic properties of the indolin-2-one core, influencing its reactivity and biological profile. The systematic investigation of methylated analogs has been a key strategy in structure-activity relationship (SAR) studies, aiming to optimize the therapeutic potential of indolin-2-one-based compounds. The combination of halogenation and methylation can lead to derivatives with unique properties, making them valuable tools in chemical research for probing biological systems and developing new materials.
Structural Context of 7-Bromo-5-methylindolin-2-one within the Broader Indolin-2-one Family
This compound is a specific derivative of the indolin-2-one core structure, characterized by the presence of a bromine atom at the 7-position and a methyl group at the 5-position of the benzene (B151609) ring. This particular substitution pattern places it within the category of di-substituted indolin-2-ones. The molecular formula of this compound is C9H8BrNO.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 290820-92-7 bldpharm.com | C9H8BrNO | 226.07 | Bromo and methyl substituted indolin-2-one |
| 7-Bromo-5-methyl-1H-indole-2,3-dione | 108938-16-5 chemicalbook.com | C9H6BrNO2 | 240.06 | Related isatin (B1672199) derivative |
| 5-Bromo-7-methyl-1H-indole-2,3-dione | 77395-10-9 fluorochem.co.ukchemicalbook.com | C9H6BrNO2 | 240.06 | Isomeric isatin derivative |
| 7-Methylindolin-2-one | 3680-28-2 | C9H9NO | 147.17 | Methylated indolin-2-one |
| 5-Bromo-1-methylindolin-2-one | Not Available | C9H8BrNO | 226.07 | Isomeric bromo-methyl indolin-2-one iucr.org |
| 7-bromo-1-ethyl-5-methylindole-2,3-dione | 937664-94-3 chemsrc.com | C11H10BrNO2 | 268.11 | N-ethylated isatin derivative |
| 7-Bromo-3-hydroxy-3-methylindolin-2-one | 2910873-19-5 aksci.com | C9H8BrNO2 | 242.07 | Hydroxylated derivative |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-6-4-8(12)11-9(6)7(10)3-5/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQQHRJVQKHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 7 Bromo 5 Methylindolin 2 One and Its Derivatives
Reactivity Profile Governed by Halogen and Carbonyl Functional Groups
The reactivity of 7-bromo-5-methylindolin-2-one is primarily centered around the bromine atom at the C7 position and the functionality associated with the C2-carbonyl group. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, while the carbonyl group activates the adjacent C3 methylene (B1212753) position for a variety of condensation reactions.
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom attached to the aromatic ring of the indolin-2-one core is susceptible to nucleophilic substitution, although typically requiring catalysis due to the stability of the aryl-halide bond. consensus.app In these reactions, a nucleophile replaces the bromine atom, allowing for the introduction of a wide array of functional groups. This type of transformation is fundamental in diversifying the core structure for various applications. While direct, uncatalyzed nucleophilic aromatic substitution requires harsh conditions and strongly activated substrates, the presence of the bromine atom is more strategically exploited in catalyzed cross-coupling reactions (see Section 3.3). However, in specific contexts, such as the displacement of a bromide at the C3a position in related pyrroloindoline systems, silver salts or stoichiometric base can be used to facilitate the substitution. nih.gov
Condensation Reactions Involving Carbonyl Moieties
While the C2-carbonyl of the indolin-2-one is part of a stable lactam amide and is generally unreactive towards direct condensation, it significantly influences the acidity of the protons at the adjacent C3 methylene position. researchgate.net This activation allows the C3 position to act as a nucleophile in various condensation reactions after deprotonation by a base.
Aldol (B89426) and Knoevenagel Condensations: The acidic C3 protons can be removed by a base to form an enolate, which can then react with aldehydes or ketones in an Aldol-type condensation. byjus.commagritek.com This reaction typically results in the formation of a 3-substituted-3-hydroxyindolin-2-one, which may subsequently dehydrate to yield a 3-alkylideneindolin-2-one. Similarly, Knoevenagel condensation can be achieved by reacting the indolin-2-one with aldehydes in the presence of a weak base. thermofisher.comsigmaaldrich.comwikipedia.org This reaction is particularly effective with active methylene compounds and leads to the formation of α,β-unsaturated products at the C3 position. sigmaaldrich.com For instance, the condensation of substituted isatins (which are structurally related and possess a reactive C3-carbonyl) with various heteroaromatics like indoles and pyrroles proceeds readily to form 3,3-disubstituted oxindoles. researchgate.net
A general scheme for the Knoevenagel condensation of a substituted indolin-2-one is presented below: Reaction of a substituted indolin-2-one with an aldehyde (R-CHO) in the presence of a basic catalyst leads to a 3-alkylideneindolin-2-one derivative.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Substituted Indolin-2-one | Aldehyde/Ketone | Base (e.g., piperidine, amine salts) | 3-Alkylideneindolin-2-one |
| 5-Bromoindolin-2-one | 4-Ethoxybenzaldehyde | Reflux in ethanol/methanol | 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one |
| Isatin (B1672199) Derivatives | Hydrazine Derivatives | Dioxane, Room Temp | 3-Hydrazonoindolin-2-ones mdpi.comresearchgate.net |
Electrophilic Aromatic Substitution Reactions on the Indolin-2-one Ring System
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is directed by the existing substituents: the C5-methyl group, the C7-bromo atom, and the fused lactam ring.
The directing effects of these groups are as follows:
5-Methyl group (-CH₃): An activating, ortho, para-directing group. vulcanchem.com It increases the electron density of the ring and directs incoming electrophiles to the C4 and C6 positions.
7-Bromo group (-Br): A deactivating, ortho, para-directing group. core.ac.uk It withdraws electron density inductively (deactivating) but can donate a lone pair through resonance, directing electrophiles to the C6 position.
Lactam ring: The amide group is generally considered deactivating due to the electron-withdrawing nature of the adjacent carbonyl group.
Reduction and Oxidation Reactions of Indolin-2-one Systems
The this compound scaffold can undergo both reduction and oxidation reactions at different sites within the molecule.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the C2-carbonyl group of the lactam. researchgate.netambeed.comyoutube.com This reduction can proceed to form the corresponding 2-hydroxyindoline or, with more forcing conditions, can lead to the complete reduction of the carbonyl to a methylene group, yielding the corresponding substituted indoline (B122111). The nitro group on similar indoline structures can be reduced to an amino group using hydrogen gas with a palladium catalyst. smolecule.com
Oxidation: The indolin-2-one core is susceptible to oxidation under various conditions. The methyl group at the C5 position is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on an aromatic ring to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orgmasterorganicchemistry.com Thus, treatment of this compound with hot KMnO₄ would be expected to convert the C5-methyl group into a carboxylic acid group, yielding 7-bromo-2-oxoindoline-5-carboxylic acid. Milder oxidizing agents might be used to achieve partial oxidation to an aldehyde or alcohol, though controlling this can be challenging. ambeed.com
| Reaction Type | Reagent | Functional Group Transformed | Product Functional Group |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | C2-Carbonyl | Alcohol / Methylene |
| Oxidation | Potassium Permanganate (KMnO₄) | C5-Methyl | Carboxylic Acid |
Cross-Coupling Reactions Utilizing Halogenated Indolin-2-ones as Substrates
The presence of the bromine atom at the C7 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures from the indolin-2-one core.
Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki, Buchwald-Hartwig)
Two of the most important and widely utilized palladium-catalyzed cross-coupling reactions for functionalizing aryl halides like this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgwikipedia.orgchemrxiv.org The reaction is highly versatile and tolerates a wide range of functional groups. By choosing the appropriate boronic acid, a variety of aryl, heteroaryl, or vinyl groups can be installed at the C7 position of the indolin-2-one ring.
A typical catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govchemrxiv.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This method provides a direct route to synthesize N-aryl derivatives, which are prevalent in pharmaceuticals and materials science. wikipedia.org A variety of amines, including anilines, alkylamines, and heterocycles, can be coupled to the C7 position of the indolin-2-one core using this methodology. libretexts.org
The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. libretexts.org
The table below summarizes typical conditions for these powerful coupling reactions.
| Reaction Name | Coupling Partner | Palladium Source | Ligand | Base | Solvent |
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, S-Phos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(OAc)₂, Pd G3 Precatalysts | Biarylphosphines (e.g., BrettPhos, XPhos) | NaOt-Bu, K₂CO₃, LHMDS | Toluene, Dioxane, t-BuOH |
Stereochemical Considerations in Coupled Products
The presence of a bromine atom at the C7 position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of a new carbon-carbon bond at the C7 position, linking the indolinone scaffold to aryl, vinyl, or alkynyl groups. While the mechanism of the coupling reaction itself often proceeds with a predictable retention of stereochemistry for the substrates involved, the most significant stereochemical consideration for the resulting products, particularly from aryl couplings, is the phenomenon of atropisomerism. libretexts.orgwikipedia.org
Atropisomerism occurs when rotation around a single bond is significantly hindered, leading to the existence of stable, isolable rotational isomers (rotamers). wikipedia.org In the context of products derived from this compound, coupling with an aryl partner generates a biaryl or heterobiaryl structure where the stereogenic axis is the newly formed C-C bond between the indolinone ring and the coupled aryl group.
The rotational barrier in these coupled products is influenced by several structural factors:
Substituents ortho to the axis: The carbonyl group at C2 and the nitrogen atom at C1 of the indolinone ring, along with any substituents on the ortho positions of the coupled aryl ring, create significant steric hindrance.
Bond characteristics: The nature of the bond axis and the rigidity of the connected aromatic systems also play a role. wikipedia.org
Due to this hindered rotation, the resulting biaryl product can exist as a pair of enantiomers (atropo-enantiomers) or diastereomers (atropo-diastereomers), a form of axial chirality. wikipedia.orgnih.gov The stability of these atropisomers, and whether they can be isolated at a given temperature, depends on the magnitude of the rotational energy barrier. An energy barrier of approximately 93 kJ/mol (22 kcal/mol) at room temperature is considered sufficient to allow for the isolation of individual atropisomers. wikipedia.org
While specific studies on the atropisomeric products of this compound are not prevalent, the principles are well-established for related structures like N-aryl anilides, isoindolinones, and other biaryls where C-N or C-C axial chirality is a key feature. nih.govsnnu.edu.cn The synthesis of such compounds often requires asymmetric strategies to achieve enantioselective formation of one atropisomer over the other, which is a critical aspect in medicinal chemistry where different atropisomers can exhibit vastly different biological activities. snnu.edu.cnnih.gov
Annulation and Ring-Reconstruction Reactions of Indolin-2-one Scaffolds
The indolin-2-one core is a versatile building block for constructing more complex fused-ring systems through annulation and ring-reconstruction reactions. These transformations leverage the reactivity of the C3 position and the amide bond within the lactam ring. A notable example is the transition-metal-free, base-promoted cascade reaction between indolin-2-ones and o-bromo-substituted arylglyoxals, which yields structurally complex indeno[2,1-b]indol-6(5H)-ones. rsc.org
This reaction is hypothesized to proceed through a multi-step sequence rsc.org:
Aldol Condensation: The base (e.g., Cs₂CO₃) deprotonates the C3 position of an indolin-2-one molecule, which then undergoes an aldol condensation with the o-bromo-arylglyoxal.
Michael Addition: A second molecule of the indolin-2-one enolate performs a Michael addition to the intermediate from the first step, forming a geminal bisindolin-2-one intermediate.
Intramolecular Cyclization: The enolate of one oxindole (B195798) unit attacks the ortho-bromine on the arylglyoxal moiety in an intramolecular C(sp²)–C(sp³) coupling, creating a spiro-heterocyclic intermediate.
Ring-Cleavage and Reconstruction: The base promotes the cleavage of the C-N amide bond in the newly formed spiro-ring. This is followed by a ring-reconstruction and decarboxylation process to afford the final, fused tetracyclic indole (B1671886) product.
Research has shown that this transformation tolerates a range of substituents on the indolin-2-one scaffold, including halogen atoms at the C5 and C6 positions, indicating its applicability to this compound. rsc.org The presence of the halogen provides a useful handle for further synthetic modifications via cross-coupling reactions. rsc.org
Table 1: Scope of the Base-Promoted Annulation/Ring-Reconstruction Reaction rsc.org
| Indolin-2-one Substrate (2) | o-Bromo-arylglyoxal Substrate (1) | Product (3) | Yield |
|---|---|---|---|
| Indolin-2-one | 2-Bromophenylglyoxal | Indeno[2,1-b]indol-6(5H)-one | 72% |
| 5-Methylindolin-2-one | 2-Bromophenylglyoxal | 2-Methylindeno[2,1-b]indol-6(5H)-one | 75% |
| 5-Fluoroindolin-2-one | 2-Bromophenylglyoxal | 2-Fluoroindeno[2,1-b]indol-6(5H)-one | 65% |
| 5-Chloroindolin-2-one | 2-Bromophenylglyoxal | 2-Chloroindeno[2,1-b]indol-6(5H)-one | 63% |
| 5-Bromoindolin-2-one | 2-Bromophenylglyoxal | 2-Bromoindeno[2,1-b]indol-6(5H)-one | 58% |
| Indolin-2-one | 2-Bromo-5-methoxyphenylglyoxal | 9-Methoxyindeno[2,1-b]indol-6(5H)-one | 73% |
Other annulation strategies involving the indolin-2-one scaffold include multicomponent reactions to generate spiro-oxindoles, which are important structures in medicinal chemistry. For example, reactions of isatins (indoline-2,3-diones) with various reagents can lead to the formation of spiro-fused pyran, thiazole, or triazole systems. researchgate.netnih.gov These reactions highlight the utility of the indolinone core in creating diverse and complex heterocyclic architectures.
Advanced Spectroscopic and Structural Characterization of 7 Bromo 5 Methylindolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 7-Bromo-5-methylindolin-2-one, ¹H and ¹³C NMR spectra provide direct evidence for its atomic connectivity and chemical environment.
In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The aromatic region would feature signals for the two protons on the benzene (B151609) ring. The proton at position 4 and the proton at position 6 would likely appear as distinct singlets or very narrowly split doublets due to the substitution pattern. The methyl group protons at position 5 would present as a sharp singlet. The methylene (B1212753) protons (CH₂) at position 3 would also yield a singlet, and the amine proton (N-H) would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. It is anticipated to show nine distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the lactam ring would appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region, with the carbon atom bonded to the bromine atom (C7) being influenced by the halogen's electronic effects. The methyl carbon and the methylene carbon would appear in the aliphatic region of the spectrum. While specific experimental data for this compound is not widely published, analysis of a related isomer, 3-bromo-5-methylindolin-2-one, shows characteristic shifts for the carbonyl carbon around 173.5 ppm and the methyl carbon at approximately 20.5 ppm, providing a reference for expected values beilstein-journals.org.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H | ~7.0-7.5 | Singlet / Doublet | H-4 |
| Aromatic H | ~7.0-7.5 | Singlet / Doublet | H-6 |
| Methylene H | ~3.5 | Singlet | C(3)H₂ |
| Methyl H | ~2.3 | Singlet | C(5)-CH₃ |
| Amine H | Variable | Broad Singlet | N-H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl C | ~173-175 | C=O | |
| Aromatic C | ~110-145 | Aromatic Carbons | |
| Methylene C | ~35-40 | C(3) |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (HRMS, LC-MS)
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₉H₈BrNO bldpharm.com. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The presence of a bromine atom would be readily identifiable by a characteristic isotopic pattern of two peaks (M and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would confirm the purity of the compound and provide insights into its fragmentation patterns upon ionization. Analysis of the fragmentation data helps to further corroborate the proposed structure by identifying stable fragment ions formed by the loss of specific groups, such as the carbonyl group or the bromine atom.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value |
|---|---|---|
| Molecular Formula | - | C₉H₈BrNO bldpharm.com |
| Molecular Weight | - | 226.07 g/mol bldpharm.com |
| HRMS (ESI) | [M-H]⁻ | calc. for C₉H₇BrNO⁻: 223.9717 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the lactam ring is predicted to appear around 1700-1720 cm⁻¹. The N-H stretching vibration of the secondary amine within the lactam is expected to produce a moderate band in the region of 3200-3300 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring and the aliphatic methyl and methylene groups would be observed just above and below 3000 cm⁻¹, respectively libretexts.org. In-ring C=C stretching vibrations from the aromatic portion of the molecule are expected in the 1400-1600 cm⁻¹ region libretexts.org.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3200-3300 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Carbonyl (C=O) | Stretch | 1700-1720 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing arrangements. While a specific crystal structure for this compound is not available, data from closely related analogs like 5-Bromo-1-methylindolin-2-one can provide valuable insights into the expected structural features iucr.orgresearchgate.netiucr.org.
Molecular Conformation and Planarity Analysis of the Indoline (B122111) System
The indolin-2-one ring system is expected to be nearly planar. In the related compound 5-Bromo-1-methylindolin-2-one, the interplanar angle between the benzene and the five-membered ring is reported to be very small, at 1.38(1)°, indicating a high degree of planarity for the fused ring system iucr.org. This planarity suggests significant electron delocalization throughout the bicyclic core. A similar near-planar conformation is anticipated for this compound.
Crystal Packing Arrangements and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Delocalization)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the presence of the N-H group allows for the formation of intermolecular hydrogen bonds, likely between the N-H donor of one molecule and the carbonyl oxygen (C=O) acceptor of a neighboring molecule. Such interactions are crucial in stabilizing the crystal packing, often leading to the formation of chains or sheets. In related structures without the N-H donor, weak C-H···O interactions have been observed to stabilize the packing iucr.org.
Theoretical and Computational Chemistry Studies on 7 Bromo 5 Methylindolin 2 One
Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Bromo-5-methylindolin-2-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized geometry and electronic properties. nih.govresearchgate.net
The electronic structure analysis reveals the distribution of electrons within the molecule. Key parameters derived from these calculations include the total energy, dipole moment, and the distribution of electron density. For substituted indoles, DFT calculations have been used to understand how different substituents affect the electronic properties and subsequent reactivity. rsc.org The electron-withdrawing nature of the bromine atom at position 7 and the electron-donating nature of the methyl group at position 5 are expected to significantly influence the electronic landscape of the molecule.
Table 1: Representative Theoretical Geometrical Parameters for an Indolin-2-one Scaffold
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.38 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-Br | ~1.90 Å | |
| C-CH₃ | ~1.51 Å | |
| Bond Angle | N-C-C | ~108° |
| C-C=O | ~125° | |
| Dihedral Angle | Defines ring puckering | Varies |
| Note: These are typical values for an indolin-2-one core and may vary for this compound. Specific calculations are required for precise values. |
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Mulliken Charges)
Molecular orbital analysis provides critical information about the chemical reactivity and stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. mdpi.com For a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-one, the calculated HOMO-LUMO gap was found to be 4.8208 eV, indicating high stability. nih.gov Similar calculations for this compound would be expected to yield a significant energy gap, characteristic of a stable organic molecule.
Mulliken population analysis is a method for estimating partial atomic charges, which helps in understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. wikipedia.org In this compound, the electronegative oxygen and bromine atoms are expected to carry negative Mulliken charges, while the adjacent carbon atoms would be more positive. researchgate.net This charge distribution is crucial for predicting intermolecular interactions, such as those in ligand-protein binding. However, it's known that Mulliken charges can be sensitive to the choice of basis set. wikipedia.orguni-muenchen.de
Table 2: Representative Frontier Orbital Energies and Related Quantum Chemical Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |
| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |
| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |
| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5 |
| Note: These values are illustrative and based on similar heterocyclic compounds. nih.govmdpi.com Specific calculations for this compound are necessary for accurate data. |
Conformational Analysis and Relative Stability Calculations of Isomers
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the five-membered ring of the indolinone core is not perfectly planar, leading to the possibility of different envelope or twist conformations.
Theoretical calculations can be used to determine the potential energy surface of the molecule and identify the most stable conformers. Semi-empirical methods and DFT have been used to study the conformations of substituted indoles. derpharmachemica.com These studies calculate the relative energies of different conformers to predict the most populated and thus most likely structure at a given temperature. For this compound, the orientation of the N-H bond and the puckering of the five-membered ring would be key conformational features to investigate. The relative stability of these conformers is determined by factors like steric hindrance and electronic interactions between the substituents.
Molecular Docking and Ligand-Protein Interaction Modeling (Scaffold-Based Investigations)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govacs.org The indolin-2-one scaffold is a common feature in many biologically active compounds, particularly as tyrosine kinase inhibitors. nih.govworldscientific.comnih.gov
In scaffold-based investigations, this compound can be used as a core structure to design and evaluate potential inhibitors for various protein targets. Docking simulations would place the molecule into the active site of a target protein, and a scoring function would estimate the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds between the indolinone's N-H and C=O groups and amino acid residues in the protein's binding pocket. nih.govresearchgate.net The bromine and methyl groups would also contribute to the binding through halogen bonding or hydrophobic interactions, potentially enhancing selectivity and potency. Such studies are crucial in structure-based drug design to prioritize compounds for synthesis and biological testing. worldscientific.comnih.gov
Quantum Chemical Investigations of Reaction Mechanisms and Pathways
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves locating transition states and intermediates, and calculating activation energies, which provides a detailed understanding of the reaction's feasibility and selectivity.
For this compound, these methods can be applied to study its synthesis or its reactivity in subsequent transformations. For example, the synthesis of the indolinone core itself or the introduction of the bromo and methyl substituents can be modeled. A study on the [3+2] cycloaddition reactions of a related 1-methylindolin-2-one derivative used DFT to investigate the regio- and stereoselectivities of the reaction, revealing that the reaction is under distortion control. researchgate.net Similarly, theoretical investigations into the synthesis of related benzocyclobutenes from isatin (B1672199) (a precursor to indolinones) have used DFT to propose a plausible reaction mechanism. doi.org Such studies provide invaluable insights into the underlying principles governing the chemical behavior of this compound.
Applications of 7 Bromo 5 Methylindolin 2 One in Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The strategic placement of the bromo and methyl groups on the indolinone ring makes 7-Bromo-5-methylindolin-2-one a highly valuable intermediate for the synthesis of complex molecules. google.comhoffmanchemicals.com The indoline (B122111) scaffold itself is a privileged structure found in many biologically active alkaloids and pharmaceuticals. rsc.orgekb.eg The bromine atom at the 7-position is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents. This functionality is crucial for building the intricate carbon skeletons characteristic of complex natural products and their analogs.
For instance, the synthesis of polycyclic indole (B1671886) alkaloids often relies on the stepwise construction of rings around a pre-functionalized indole or indoline core. rsc.org The 7-bromo substituent serves as a handle for late-stage diversification, enabling the creation of libraries of compounds for biological screening. The development of new catalytic methods is constantly expanding the possibilities for creating complex heterocyclic compounds from such intermediates. unibo.it The presence of the methyl group at the 5-position can also influence the electronic properties and steric environment of the molecule, guiding the regioselectivity of subsequent reactions and providing a point of interaction for biological targets.
Utilization in the Preparation of Other Fine Chemicals
This compound serves as a key starting material or "building block" for the synthesis of a wide range of fine chemicals. hoffmanchemicals.comcymitquimica.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. The indolin-2-one structure is a precursor to various biologically active compounds, and its derivatives are actively explored in drug discovery. ukrbiochemjournal.org
A key transformation of the indolinone core is its oxidation to the corresponding isatin (B1672199) (indole-2,3-dione). For example, 7-Bromo-5-methylindoline-2,3-dione, a direct derivative, is a known compound used in further synthetic applications. synquestlabs.com Isatins are themselves versatile precursors for a vast array of heterocyclic compounds and have been used to synthesize potential therapeutic agents. researchgate.net Furthermore, patent literature describes processes for synthesizing anthranilic acid and amide compounds, which are important industrial chemicals, using substituted indoline derivatives, highlighting the industrial relevance of this class of compounds. google.com
| Precursor Compound | Resulting Fine Chemical Class | Potential Application |
| This compound | 7-Bromo-5-methylisatin | Synthesis of new heterocyclic compounds |
| This compound | Substituted Anthranilic Amides | Pharmaceutical and chemical intermediates |
| This compound | Complex Indole Alkaloid Analogs | Drug discovery, biological probes |
Precursor in the Synthesis of Organic Functional Materials (e.g., Organic Lighting Compounds)
The application of indolin-2-one derivatives extends beyond medicinal chemistry into the realm of materials science. The core indolin-2-one structure is noted for its planarity, a desirable characteristic for organic electronic materials. iucr.org These compounds are being investigated as precursors for organic lighting compounds, such as those used in Organic Light-Emitting Diodes (OLEDs). iucr.org
The electronic properties of the indolinone scaffold can be fine-tuned by introducing various substituents. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group in this compound can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This tuning is critical for achieving efficient charge injection and transport, as well as for controlling the emission color in OLEDs. Research into new aggregation-induced emission (AIE) compounds, which are highly emissive in the solid state, often utilizes heterocyclic building blocks to create novel luminophores for non-doped OLED applications. researchgate.net The synthesis of such advanced materials often involves coupling reactions where a bromo-substituted heterocycle, like this compound, would be an ideal reaction partner.
Scaffold for the Development of New Heterocyclic Systems
The indolinone nucleus is a privileged scaffold for the construction of novel heterocyclic systems. ekb.egopenmedicinalchemistryjournal.com The reactivity of the carbonyl group and the adjacent N-H and C-H bonds allows for a wide range of chemical transformations. This compound can be used to generate more complex fused heterocyclic systems through condensation and cycloaddition reactions.
For example, the corresponding isatin, 7-Bromo-5-methylisatin, can be synthesized and then used to create spirocyclic oxindoles or to build entirely new rings fused to the indolinone core. mdpi.com Reactions at the C3 position of the indolinone ring are common, allowing for the introduction of two different substituents, leading to 3,3-disubstituted indolin-2-ones, which are important structural motifs in many natural products. mdpi.com The development of novel methods for the synthesis of indole derivatives is an active area of research, with many strategies relying on the cyclization of appropriately substituted anilines or the functionalization of existing indole rings. rsc.org The unique substitution pattern of this compound makes it an attractive starting point for such explorations, providing a clear pathway for generating structural diversity and novel heterocyclic frameworks.
Medicinal Chemistry Perspectives: 7 Bromo 5 Methylindolin 2 One As a Privileged Scaffold
Indolin-2-one as a Central Privileged Scaffold in Modern Drug Design and Discovery
The indolin-2-one scaffold is a recurring motif in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.net Its prominence in medicinal chemistry stems from its ability to mimic the structure of protein binding domains, allowing it to interact with a diverse range of biological targets. nih.gov This structural versatility has led to the development of numerous indolin-2-one derivatives with applications as anti-inflammatory, antiviral, and notably, anticancer agents. researchgate.netnih.gov
The success of this scaffold is exemplified by the FDA-approved anticancer drug Sunitinib, which features a substituted indolin-2-one core. scirp.orgekb.eg Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, and its clinical efficacy has further solidified the status of the indolin-2-one framework as a privileged structure in the design of kinase inhibitors. scirp.orgekb.eg The inherent drug-like properties of the indolin-2-one nucleus, combined with its synthetic tractability, make it an ideal template for combinatorial chemistry and the generation of extensive compound libraries for high-throughput screening. nih.gov
Rational Design of Biologically Active Compounds via Structural Modification of the 7-Bromo-5-methylindolin-2-one Core
The specific substitutions on the indolin-2-one ring in this compound are not arbitrary; they are the result of rational design principles aimed at optimizing the molecule's therapeutic potential. Each substituent, the bromine atom at the 7-position and the methyl group at the 5-position, plays a distinct role in modulating the compound's physicochemical and pharmacological properties.
Impact of Bromine Substitution on Scaffold Properties and Reactivity
The introduction of a bromine atom onto a drug scaffold can have profound effects on its biological activity and pharmacokinetic profile. ump.edu.plump.edu.plsemanticscholar.org Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to a biological target. ump.edu.plump.edu.placs.org This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "sigma-hole") that can interact favorably with electron-rich atoms on a protein. ump.edu.pl
Furthermore, the presence of bromine can influence the metabolic stability of the compound. ump.edu.plsemanticscholar.org By blocking sites susceptible to metabolic degradation, bromination can increase the half-life of a drug, leading to improved therapeutic efficacy. ump.edu.plsemanticscholar.org The lipophilicity of the molecule is also increased with the addition of a bromine atom, which can affect its absorption, distribution, and ability to cross cell membranes. ascensusspecialties.com
Role of Methyl Group for Enhancing Potency and Selectivity ("Magic Methyl Effect")
The strategic placement of a methyl group can lead to a dramatic and often unpredictable increase in a compound's biological potency, a phenomenon famously known as the "magic methyl effect". illinois.eduscientificupdate.comjuniperpublishers.comresearchgate.net This effect is not due to a single mechanism but rather a combination of factors. A methyl group can enhance binding affinity by filling a hydrophobic pocket in the target protein, thereby increasing van der Waals interactions. juniperpublishers.com
Moreover, the methyl group can influence the conformation of the molecule, locking it into a bioactive conformation that is more favorable for binding. juniperpublishers.com It can also impact the compound's metabolic profile by blocking sites of metabolism, thus increasing its bioavailability and duration of action. scientificupdate.com The seemingly simple addition of a methyl group can, in some cases, increase a drug's potency by several orders of magnitude. illinois.edunih.gov
Design of Derivatives with Modulated Scaffold Interactions for Target Engagement
The this compound scaffold serves as a versatile platform for the design of a wide array of derivatives with tailored biological activities. By modifying the substituents at various positions on the indolin-2-one ring, medicinal chemists can fine-tune the molecule's interactions with its intended biological target. For instance, the introduction of different functional groups at the N1 position or the C3 position can significantly alter the compound's selectivity and potency. acs.orgbenthamdirect.com
Computational methods, such as molecular docking and dynamic simulations, are invaluable tools in the rational design of these derivatives. mdpi.com These in silico techniques allow researchers to predict how modifications to the scaffold will affect its binding to the target protein, enabling the prioritization of compounds for synthesis and biological evaluation. mdpi.com This structure-based drug design approach accelerates the discovery of novel and more effective therapeutic agents.
Exploration of Indolin-2-one Derivatives as Kinase Inhibitor Scaffolds
The indolin-2-one scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors. benthamdirect.comcancertreatmentjournal.comscirp.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. benthamdirect.comscirp.org The indolin-2-one core can effectively mimic the hinge region of the ATP-binding pocket of many kinases, making it an ideal framework for competitive inhibitors. acs.org
Numerous studies have demonstrated that substitutions on the indolin-2-one ring can modulate the potency and selectivity of these inhibitors against different kinase targets. acs.orgbenthamdirect.comcancertreatmentjournal.com For example, modifications at the C5 position have been shown to be critical for activity against vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com The development of Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases, underscores the power of the indolin-2-one scaffold in this therapeutic area. scirp.org
Development of Novel Heterocyclic Entities Derived from the this compound Framework
The chemical versatility of the this compound framework allows for its use as a building block in the synthesis of more complex heterocyclic systems. nih.govresearchgate.net Through various chemical transformations, the indolin-2-one ring can be fused with other heterocyclic rings to generate novel molecular architectures with unique biological properties. mdpi.comnih.gov
For instance, the carbonyl group at the C2 position and the adjacent C3 methylene (B1212753) group are reactive sites that can participate in a variety of cyclization reactions. mdpi.com This has led to the synthesis of novel spirocyclic and fused heterocyclic compounds derived from the indolin-2-one core. mdpi.com The exploration of these new chemical entities opens up exciting avenues for the discovery of drugs with novel mechanisms of action and improved therapeutic profiles.
Future Research Trajectories for 7 Bromo 5 Methylindolin 2 One
Advancements in Asymmetric Synthesis and Enantioselective Approaches for Derivatization
The construction of chiral molecules from simple precursors is a cornerstone of modern drug discovery. For indolinone scaffolds, the creation of a chiral quaternary stereocenter at the C3 position is a significant synthetic challenge, yet it offers a pathway to novel chemical entities with distinct biological activities. acs.orgacs.org Future work on 7-Bromo-5-methylindolin-2-one will likely leverage recent breakthroughs in asymmetric catalysis to generate a diverse library of enantioenriched derivatives.
Organocatalysis has emerged as a powerful tool for enantioselective transformations. For instance, chiral bifunctional thiourea (B124793) catalysts have been successfully used in the asymmetric Mannich reaction of 2-substituted indolin-3-ones to produce chiral β-amino esters with high enantiomeric excess (up to 99% ee). acs.org Similarly, proline-catalyzed asymmetric alkylation, combined with electrochemical methods, has enabled the synthesis of C2-quaternary indolin-3-ones with excellent enantioselectivities. rsc.org Applying such methodologies to this compound could unlock new derivatives. For example, asymmetric aldol (B89426) reactions using chiral catalysts derived from 1,2-diaminocyclohexane (DACH) have proven effective for a variety of isatin (B1672199) derivatives, yielding products with high enantioselectivity. beilstein-journals.org
Future strategies will likely focus on:
Catalyst Development: Designing new chiral catalysts, including Brønsted acids and N-heterocyclic carbenes (NHCs), to achieve higher selectivity and broader substrate scope for reactions involving the this compound core. researchgate.netnih.gov
Novel Asymmetric Reactions: Exploring a wider range of asymmetric reactions, such as [4+2] and [4+3] cycloadditions, to build complex spirooxindole structures containing multiple stereocenters. researchgate.netcolab.ws The development of these reactions provides access to intricate molecular architectures that are otherwise difficult to synthesize. colab.ws
Derivatization of Functional Groups: Developing enantioselective methods to modify the existing bromo and methyl groups or to introduce new chiral side chains, further expanding the accessible chemical space.
Development of Novel Functionalization Strategies and Green Chemistry Methodologies
To fully exploit the potential of the this compound scaffold, researchers are pursuing novel functionalization strategies that offer precision and efficiency. Concurrently, there is a strong emphasis on adopting green chemistry principles to ensure that synthetic processes are environmentally sustainable. ucl.ac.uk
Novel Functionalization: Direct C-H functionalization has become a highly attractive strategy as it allows for the introduction of new substituents without the need for pre-functionalized starting materials, making it an atom-economical approach. nih.gov For the this compound core, this could mean:
Remote C-H Functionalization: Developing methods for the selective functionalization of other positions on the indole (B1671886) ring, such as C4 or C6, which are traditionally difficult to access. Metal-free, Brønsted acid-catalyzed approaches have shown promise for the C6-functionalization of 2,3-disubstituted indoles. nih.gov
Radical-Mediated Functionalization: Employing radical cascade reactions to introduce diverse functional groups. For example, oxidative difunctionalization of N-arylacrylamides can be used to construct 3-substituted indolin-2-ones. beilstein-journals.org These methods often tolerate a wide range of functional groups.
Green Chemistry Methodologies: The pharmaceutical industry is increasingly focused on reducing its environmental impact, driving the adoption of greener synthetic routes. ucl.ac.uk Future syntheses involving this compound and its derivatives will likely incorporate:
Sustainable Solvents: Replacing traditional volatile organic compounds with greener alternatives like deep eutectic solvents (DES) or water. researchgate.netscilit.com Neutral deep eutectic solvents have been successfully used for the one-pot, multi-component synthesis of novel spiropyrazoline-indolinones. researchgate.net
Catalyst-Free Reactions: Designing reactions that can proceed efficiently without a catalyst, such as the one-pot sequential four-component synthesis of spiroindolinone-pyrazole scaffolds, which simplifies purification and reduces waste. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: Utilizing technologies that can reduce reaction times, improve yields, and enhance safety and scalability. Microwave-assisted synthesis, in particular, has been shown to be a greener and more efficient alternative to conventional heating for producing spiropyrazolines. researchgate.net
Computational Design and Predictive Modeling for Enhanced Scaffold Utility and Drug Discovery
Computational approaches are revolutionizing drug discovery by enabling the rapid and cost-effective design and evaluation of new chemical entities. nih.gov For a scaffold like this compound, these in silico tools are invaluable for prioritizing synthetic efforts and maximizing the potential for discovering potent and selective drug candidates. mdpi.comnih.gov
Future research will heavily rely on:
Structure-Based Virtual Screening: Using the known three-dimensional structures of target proteins to dock virtual libraries of this compound derivatives. This approach helps identify compounds with a high probability of binding to the target's active site. researchgate.net This method has been used to identify novel inhibitors from databases. nih.gov
Ligand-Based Design and Hybridization: Creating new molecular designs by combining the structural features of known active compounds. This strategy has been used to design novel hybrids of 2-indolinone with other scaffolds to create promising new inhibitors. researchgate.nettandfonline.com The conjugation of privileged heterocycles into spiro structures is a key application of this molecular hybridization concept. nih.gov
Predictive Pharmacokinetic Modeling: Employing physiologically based pharmacokinetic (PBPK) models and other machine learning algorithms to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds. pharmaron.comnih.gov This allows researchers to filter out molecules with poor drug-like properties early in the discovery process, saving time and resources. nih.gov The model life cycle for these predictions involves careful data preparation, model building, validation, and deployment. youtube.com
Exploration of Structure-Activity Relationships in Undiscovered Chemical Spaces
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications influence biological activity. drugdesign.org For the this compound scaffold, a systematic exploration of its chemical space is essential for uncovering novel therapeutic agents. The goal is to move beyond known targets and activities to explore uncharted territory.
Future SAR campaigns will focus on:
Systematic Scaffold Modification: Altering the substituents at each position of the indolinone ring to probe the steric and electronic requirements for activity against various biological targets. Previous studies on related indolinones have shown that substitutions at different positions can dramatically alter selectivity for different receptor tyrosine kinases. nih.govacs.org For instance, modifications at the C3 position are critical for inhibiting various kinases. acs.org
Exploring Diverse Side Chains: Introducing a wide variety of functional groups and side chains, particularly at the C3 position, to explore new interactions with biological targets. The introduction of moieties like a tetrahydroindole ring has led to potent inhibitors of VEGF, FGF, and PDGF receptors. acs.org
Probing the Role of Halogen and Methyl Groups: Investigating the specific contributions of the 7-bromo and 5-methyl groups to binding affinity and selectivity. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
High-Throughput Screening: Synthesizing combinatorial libraries based on the this compound scaffold and screening them against a broad panel of biological targets to identify novel activities. drugdesign.org This can uncover unexpected therapeutic applications for this class of compounds.
By systematically mapping the SAR of this compound and its derivatives, researchers can identify promising lead compounds for a range of diseases and better understand the molecular basis of their activity. nih.gov
Q & A
Q. What advanced techniques elucidate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer: The bromine atom at C7 serves as a handle for palladium-catalyzed couplings. Optimize conditions by:
- Screening catalysts (e.g., Pd(PPh3)4) and bases (K2CO3).
- Monitoring reaction progress via GC-MS or LC-MS.
- Isolating products using preparative HPLC.
Reference protocols for analogous 5-bromoindolinones to guide ligand and solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
